molecular formula C11H11NO B13876053 6-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

6-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Cat. No.: B13876053
M. Wt: 173.21 g/mol
InChI Key: HMAFBYLDRBZWNP-UHFFFAOYSA-N
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Description

6-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is an organic compound with the molecular formula C11H11NO It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and a carbonitrile group on a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-naphthol with a nitrile source in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of more robust catalysts to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile.

    Reduction: Formation of 6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

6-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The carbonitrile group can also participate in various biochemical reactions, potentially leading to the modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
  • 6-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
  • 2-Naphthalenol, 5,6,7,8-tetrahydro-

Uniqueness

6-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

6-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

InChI

InChI=1S/C11H11NO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-2,5,11,13H,3-4,6H2

InChI Key

HMAFBYLDRBZWNP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1O)C=CC(=C2)C#N

Origin of Product

United States

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